molecular formula C10H10N2O2 B2902867 2-(4-Cyanophenoxy)propanamide CAS No. 1040041-89-1

2-(4-Cyanophenoxy)propanamide

Cat. No.: B2902867
CAS No.: 1040041-89-1
M. Wt: 190.202
InChI Key: JHIGQTTZYWLCKT-UHFFFAOYSA-N
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Description

“2-(4-Cyanophenoxy)propanamide” is a chemical compound that contains a total of 36 bonds, including 22 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 nitrile (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyanophenoxy group attached to a propanamide group . The InChI code for this compound is 1S/C10H10N2O2/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H2,12,13) .

Scientific Research Applications

Bioactive Constituents

  • A study identified Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound structurally similar to 2-(4-Cyanophenoxy)propanamide, from Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Photoreactions in Solvents

  • Flutamide, a structurally related compound, undergoes different photoreactions in acetonitrile and 2-propanol. This research helps in understanding the behavior of similar propanamides under UV light (Watanabe, Fukuyoshi, & Oda, 2015).

Pharmacokinetics and Metabolism

  • Research on S-1, a selective androgen receptor modulator similar to this compound, revealed insights into the pharmacokinetics and metabolism of such compounds in rats. This can be essential for understanding the behavior of this compound in biological systems (Wu et al., 2006).

Synthesis and Pharmacological Evaluation

  • A study synthesized and evaluated N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives as cyclooxygenase inhibitors, highlighting the potential of propanamide derivatives in pharmaceutical applications (Rambabu et al., 2012).

Quantum Chemical Studies

  • Quantum chemical studies of bicalutamide, a drug structurally similar to this compound, were conducted to understand its interaction with androgen receptors, indicating the importance of molecular properties in drug design (Otuokere & Amaku, 2015).

Other Applications

  • The synthesis of substituted s-triazinoxy phenoxy propanates and their herbicidal activity highlights the potential agricultural applications of propanamide derivatives (Sun Lin-ying, 2009).
  • Studies on bisphenol A derivatives, which share a common phenoxy propanamide structure, provide insights into their environmental fate and endocrine-mediated effects (Yamasaki & Okuda, 2012).

Future Directions

The future directions for research on “2-(4-Cyanophenoxy)propanamide” are not clear at this time . Given its interesting structure, it could potentially be investigated for various applications in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

2-(4-cyanophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIGQTTZYWLCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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